2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
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Overview
Description
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a thalidomide analogue. Thalidomide is known for its ability to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein. This compound features a chloroacetamide, which is a thiol-specific reactive group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves multiple steps. The starting materials typically include 2,6-dioxopiperidine and isoindoline derivatives. The reaction conditions often involve the use of chloroacetyl chloride and a base such as triethylamine to facilitate the formation of the chloroacetamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with thiol-containing compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiol-containing compounds and bases such as triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol group would result in the formation of a thioether derivative .
Scientific Research Applications
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras).
Medicine: Investigated for its potential in targeted protein degradation, which can be useful in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action for 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent analogue of thalidomide with similar mechanisms of action.
Pomalidomide: Another thalidomide derivative with enhanced efficacy and reduced side effects
Uniqueness
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is unique due to its specific chloroacetamide group, which allows for targeted thiol-specific reactions. This makes it particularly useful in the development of PROTACs and other targeted therapies .
Biological Activity
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its structural similarities to thalidomide and its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H14ClN3O4 with a molecular weight of 335.74 g/mol. Its structure includes a chloroacetamide group and an isoindolinone core, which contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H14ClN3O4 |
Molecular Weight | 335.74 g/mol |
IUPAC Name | 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI Key | RAECDRLOAIXBNG-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific cellular pathways. As a thalidomide analogue, it is thought to recruit E3 ligase, leading to the ubiquitination and degradation of target proteins. This process can influence various cellular functions such as inflammation and immune response modulation .
Biological Activities
Anti-inflammatory Effects
Research has indicated that compounds related to this structure can significantly reduce levels of tumor necrosis factor-alpha (TNFα) in mammalian systems. This cytokine plays a critical role in systemic inflammation and is implicated in various inflammatory diseases .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Studies have shown that some derivatives can inhibit IDO activity in vitro. IDO is an enzyme involved in the metabolism of tryptophan and has been associated with cancer progression and immune escape mechanisms. The inhibition of IDO may enhance anti-tumor immunity .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of similar compounds, it was found that treatment with this compound resulted in a marked decrease in TNFα levels in animal models subjected to inflammatory stimuli. These findings suggest potential therapeutic applications in conditions characterized by excessive inflammation.
Case Study 2: Cancer Research
Research involving various isoindole derivatives demonstrated their capability to inhibit cancer cell growth selectively while sparing non-tumorigenic cells. For instance, compounds derived from the thalidomide scaffold exhibited significant growth inhibition against murine liver cancer cell lines without affecting healthy cells at concentrations up to 10 µM .
Properties
Molecular Formula |
C15H14ClN3O4 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22) |
InChI Key |
SBOGZQXYJFRISO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCl |
Origin of Product |
United States |
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